molecular formula C12H13N3OS B5138270 3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole

3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole

Cat. No. B5138270
M. Wt: 247.32 g/mol
InChI Key: SDPODEILEXIRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It is a heterocyclic organic compound that has shown significant potential in scientific research applications.

Mechanism of Action

The mechanism of action of 3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as tyrosinase and xanthine oxidase. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole has several biochemical and physiological effects. It has been found to possess antioxidant properties, which may help in the prevention of oxidative stress-related diseases. It has also been shown to possess antimicrobial and antifungal properties, which may be useful in the treatment of infections caused by microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. It has been shown to possess antimicrobial, antifungal, antioxidant, and anticancer properties, which make it a versatile compound for different types of experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions that can be explored in the study of 3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole. One of the areas that can be explored is the synthesis of analogs of this compound to improve its bioavailability and efficacy. Another area that can be explored is the study of its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, 3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole is a versatile compound that has shown significant potential in scientific research applications. Its broad spectrum of biological activities makes it a promising compound for different types of experiments. However, further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole can be achieved through different methods. One of the most common methods involves the reaction of 2-methoxyphenyl hydrazine with allyl isothiocyanate in the presence of a catalyst. The reaction mixture is then refluxed in ethanol to yield the desired product.

Scientific Research Applications

3-(allylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole has shown significant potential in scientific research applications. It has been studied for its antimicrobial, antifungal, antioxidant, and anticancer properties. It has also been used as a building block for the synthesis of other biologically active compounds.

properties

IUPAC Name

5-(2-methoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-3-8-17-12-13-11(14-15-12)9-6-4-5-7-10(9)16-2/h3-7H,1,8H2,2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPODEILEXIRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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